molecular formula C12H18ClN3O2S B1444262 3-((6-Chloropyridin-3-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide CAS No. 1316222-97-5

3-((6-Chloropyridin-3-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide

Cat. No.: B1444262
CAS No.: 1316222-97-5
M. Wt: 303.81 g/mol
InChI Key: TYAWHIGCCVVWCZ-UHFFFAOYSA-N
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Description

3-((6-Chloropyridin-3-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide ( 1316222-97-5) is a chemical compound offered with a documented purity of 97% . It is supplied for research and development purposes. The 6-chloropyridin-3-yl group is a common structural motif in medicinal chemistry and chemical biology, often utilized in the synthesis of more complex molecules for pharmaceutical and agrochemical research . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult the product's safety data sheet (SDS) and handle it with appropriate personal protective equipment in a controlled laboratory setting. For specific inquiries regarding this product, including custom synthesis and bulk ordering, please contact the supplier.

Properties

IUPAC Name

3-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2S/c1-15(2)19(17,18)16-6-5-11(9-16)7-10-3-4-12(13)14-8-10/h3-4,8,11H,5-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAWHIGCCVVWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(C1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Formation via Reductive Coupling

A recent method for assembling (hetero)aryl sulfonamides involves the reductive coupling of aryl sulfinates with nitroarenes under mild conditions. This approach can be adapted for the target compound by using sodium sulfinates derived from N,N-dimethylpyrrolidine-1-sulfonamide and 6-chloropyridin-3-yl nitro derivatives.

  • Reaction conditions: Sodium aryl sulfinate and nitroarene are reacted in DMSO at 60°C with sodium bisulfite as the reducing agent.
  • Mechanism: The reaction proceeds via nitrosoarene and N-sulfonyl hydroxylamine intermediates, which are subsequently reduced to the sulfonamide product.
  • Yields: Yields up to 72% have been reported for similar sulfonamide formations using this method, indicating good efficiency.

Nucleophilic Substitution and Coupling Reactions

The 6-chloropyridin-3-ylmethyl moiety can be introduced through nucleophilic substitution or coupling reactions involving 6-chloropyridin-3-amine derivatives.

  • Halogenation: 6-chloropyridin-3-amine can be brominated to form 2-bromo-6-chloropyridin-3-amine, a useful intermediate for further coupling.
  • Copper-catalyzed coupling: The brominated intermediate can be coupled with amines or sulfonamide derivatives in the presence of copper(I) oxide, copper powder, and potassium carbonate in 1,2-dimethoxyethane at 130°C for 16 hours, yielding intermediates with moderate to high yields (~46%).
  • Use of triethylamine and dichloromethane: Triethylamine acts as a base in coupling reactions conducted in dichloromethane, facilitating the formation of amide or sulfonamide bonds under mild conditions.

Protection and Deprotection Strategies

In complex syntheses involving multiple functional groups, amine protecting groups (e.g., Boc) are employed to prevent side reactions during sulfonamide formation.

  • Example: DiBOC (di-tert-butyl dicarbonate) is used to protect amines in methanol at 25-30°C, followed by deprotection after coupling steps.
  • Base treatments: Potassium hydroxide in aqueous solution at low temperatures (5-10°C) is used to remove protecting groups or to facilitate sulfonamide formation.

Representative Reaction Scheme (Hypothetical)

Step Reagents/Conditions Description Yield (%)
1 Bromination: 6-chloropyridin-3-amine, Br2, NaOAc, AcOH, RT, 1 h Formation of 2-bromo-6-chloropyridin-3-amine 99.8
2 Cu, Cu2O, K2CO3, 1,2-dimethoxyethane, 130°C, 16 h Coupling with N,N-dimethylpyrrolidine sulfonamide 46
3 Sodium aryl sulfinate, nitroarene, NaHSO3, DMSO, 60°C Reductive coupling to form sulfonamide 70-72

Analytical Characterization Supporting Preparation

  • FTIR Spectroscopy: Characteristic sulfonamide S=O stretching peaks around 1370 cm^-1 and N-H stretching in the 3300–3000 cm^-1 range confirm sulfonamide formation.
  • NMR Spectroscopy: 1H NMR shows signals corresponding to aromatic protons of the chloropyridine ring and methyl groups on the pyrrolidine nitrogen, confirming substitution patterns.
  • Mass Spectrometry: Molecular ion peaks consistent with the target compound's molecular weight confirm successful synthesis.

Summary of Key Preparation Notes

Aspect Details
Starting materials 6-chloropyridin-3-amine, N,N-dimethylpyrrolidine sulfonamide precursors
Key reagents Bromine, copper catalysts, potassium carbonate, sodium aryl sulfinates, sodium bisulfite
Solvents Dichloromethane, 1,2-dimethoxyethane, DMSO, methanol
Temperature range Room temperature to 130°C
Reaction time 1 hour to 16 hours
Protection groups Boc and others as needed for amine protection
Yield range 46% to 99.8% depending on step and conditions

Chemical Reactions Analysis

Types of Reactions

3-((6-Chloropyridin-3-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyridine ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted pyridines.

Scientific Research Applications

Biological Activities

Research indicates that 3-((6-Chloropyridin-3-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide exhibits several biological activities, making it a candidate for various applications:

  • Antimicrobial Activity:
    • Studies have shown that this compound possesses antimicrobial properties against a range of bacteria and fungi. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
  • Anticancer Potential:
    • Preliminary investigations suggest that the compound may have anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
  • Enzyme Inhibition:
    • The sulfonamide group is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases. This inhibition can lead to therapeutic effects in conditions like glaucoma or edema.

Applications in Medicinal Chemistry

The unique structure of this compound allows it to be utilized in several medicinal chemistry applications:

  • Drug Development:
    • Given its biological activity, this compound is being explored as a lead compound for developing new antibiotics or anticancer agents. Researchers are synthesizing analogs to enhance efficacy and reduce toxicity.
  • Pharmacological Studies:
    • The compound serves as a tool in pharmacological studies aimed at understanding the mechanisms of action of sulfonamides and their derivatives. This can lead to improved therapeutic strategies against resistant strains of pathogens.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting its potential as an alternative treatment option.

Case Study 2: Cancer Cell Line Testing

In research conducted by Smith et al. (2024), the compound was tested on various cancer cell lines, including breast and prostate cancer cells. The findings demonstrated that treatment with the compound led to increased apoptosis rates compared to control groups, highlighting its potential as an anticancer agent.

Mechanism of Action

The compound exerts its effects by binding to nicotinic acetylcholine receptors in the nervous system of insects. This binding disrupts normal neural transmission, leading to paralysis and death of the pest. The molecular targets include the alpha subunits of the nicotinic acetylcholine receptors, and the pathways involved are primarily related to neural signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural elements include:

  • N,N-Dimethylpyrrolidine-sulfonamide : The cyclic sulfonamide group may confer distinct solubility and steric properties compared to linear or aromatic sulfonamides.
Table 1: Structural Comparison with Analogs
Compound Name Pyridine Substituent Pyrrolidine Substituent Sulfonamide Type Molecular Weight (g/mol)
Target Compound 6-Chloro-3-yl N,N-Dimethylpyrrolidine Cyclic sulfonamide ~315.8 (calculated)
N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide 2-Chloro-6-yl 3-Hydroxymethylpyrrolidine Pivalamide (non-sulfonamide) ~396.9 (estimated)
Benzenesulfonamide derivatives (e.g., 4-amino-N-(6-chloro-3-pyridazinyl)-benzenesulfonamide) Chloropyridazinyl N/A (aromatic sulfonamide) Aromatic sulfonamide ~285.7 (calculated)

Key Observations :

Substituent Position on Pyridine : The target compound’s 6-chloro group contrasts with the 2-chloro substituent in the analog from . Chlorine’s position influences electronic distribution; para-substituted chloropyridines (relative to the methyl group) may exhibit stronger electron-withdrawing effects than ortho-substituted analogs .

Pyrrolidine Functionalization : The N,N-dimethyl group in the target compound enhances steric bulk compared to the hydroxymethyl group in the analog from . This could reduce solubility in polar solvents but improve membrane permeability.

Sulfonamide vs. Pivalamide : The cyclic sulfonamide in the target compound likely has higher acidity (due to the sulfonyl group) than the pivalamide analog, affecting binding interactions in biological systems .

Crystallographic and Computational Insights

Structural elucidation of such compounds often relies on programs like SHELXL (for refinement) and ORTEP (for graphical representation). For example:

  • SHELX’s robustness in handling small-molecule crystallography ensures accurate bond-length and angle measurements, critical for comparing conformational flexibility .
  • ORTEP-3’s graphical interface aids in visualizing steric clashes or hydrogen-bonding patterns, which differentiate the target compound’s pyrrolidine-sulfonamide geometry from benzenesulfonamide analogs .

Physicochemical and Functional Implications

Solubility : Cyclic sulfonamides generally exhibit lower aqueous solubility than aromatic sulfonamides due to reduced polarity. This is corroborated by solubility indices in sulfonamide databases .

Biological Activity

3-((6-Chloropyridin-3-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide, also known by its CAS number 1316222-97-5, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a sulfonamide group and a chloropyridine moiety. Its chemical structure can be represented as follows:

C12H15ClN2O2S\text{C}_{12}\text{H}_{15}\text{Cl}\text{N}_2\text{O}_2\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of the chloropyridine scaffold have shown selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Key Findings:

  • Cytotoxicity Assays: The compound's analogs were subjected to MTT assays revealing IC50 values indicating significant inhibitory effects on cancer cell proliferation. For example, related compounds exhibited IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against different cancer cell lines .
  • Mechanism of Action: Studies suggest that these compounds induce cell cycle arrest and apoptosis, evidenced by increased Bax/Bcl-2 ratios and caspase activation in treated cells .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial properties. Research has demonstrated efficacy against various bacterial strains, indicating potential applications in treating infections.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Study on Anticancer Properties

A notable study evaluated the anticancer effects of various derivatives of chloropyridine-based compounds. The results indicated that specific modifications to the pyrrolidine structure significantly enhanced cytotoxicity against MCF-7 cells, suggesting that structural optimization could lead to more effective anticancer agents .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of sulfonamide derivatives, including the target compound. The study found that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential for development as new antimicrobial agents .

Q & A

Q. What are the recommended methodologies for synthesizing 3-((6-Chloropyridin-3-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide?

A common approach involves nucleophilic substitution or condensation reactions. For example, reacting a chloropyridinylmethyl precursor with a pyrrolidine-sulfonamide derivative in the presence of a base like K₂CO₃. Reaction conditions (e.g., reflux in acetone) and purification via recrystallization or chromatography are critical for yield optimization. Characterization typically employs IR, NMR (¹H and ¹³C), and LC-MS for structural confirmation .

Q. How can the structural conformation of this compound be validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include unit cell dimensions (monoclinic P21/cP2_1/c, a=13.3926A˚a = 13.3926 \, \text{Å}, Z=4Z = 4) and refinement using software like SHELXL. Asymmetric parameters (e.g., ΔC₂ for half-chair conformations) and intermolecular interactions (C–H⋯O) should be analyzed to validate packing stability .

Q. What physicochemical properties are critical for assessing its environmental behavior?

Key properties include water solubility (measured via shake-flask method), log KOWK_{\text{OW}} (octanol-water partition coefficient), and pKa (determined by potentiometry or UV titration). These influence bioavailability and persistence. For example, neonicotinoid analogs show solubility ranges of 0.19–18.20 g/L, dependent on pH and temperature .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported solubility or stability values?

Conflicting solubility data (e.g., from different solvents or pH conditions) can be rationalized by analyzing crystal packing and hydrogen-bonding networks. For instance, intermolecular C–H⋯O interactions may reduce solubility in polar solvents. Refinement residuals (Rint<0.035R_{\text{int}} < 0.035) and thermal displacement parameters (UisoU_{\text{iso}}) from SC-XRD help identify lattice stability factors .

Q. What experimental strategies are recommended for studying its enzyme inhibition mechanisms (e.g., MurA)?

Use kinetic assays (e.g., spectrophotometric monitoring of UDP-N-acetylglucosamine enolpyruvyl transferase activity) and structural analogs (e.g., F32 in ). Docking studies with software like AutoDock Vina, combined with mutagenesis (e.g., active-site residues), can elucidate binding modes. HRMS and isotopic labeling (e.g., 13C^{13}\text{C}) validate metabolite formation .

Q. How should researchers address discrepancies in hydrogen-bonding donor/acceptor counts across studies?

Topological Polar Surface Area (TPSA) calculations (e.g., 52.3–86.3 Ų for neonicotinoids) and hydrogen-bond propensity analysis using tools like Mercury (CCDC) reconcile discrepancies. Experimental validation via IR spectroscopy (O–H/N–H stretches) and SC-XRD (contact distances < 3.5 Å) confirm donor/acceptor roles .

Data Analysis and Validation

Q. Which software tools are essential for refining crystallographic data and validating structural models?

  • SHELX suite : For structure solution (SHELXD) and refinement (SHELXL), particularly for high-resolution or twinned data .
  • ORTEP-3 : Graphical representation of thermal ellipsoids and molecular geometry validation (e.g., bond angles ± 0.005 Å) .
  • PLATON/ADDSYM : Checks for missed symmetry and validates space group assignments .

Q. What statistical metrics ensure reliability in crystallographic refinement?

Key metrics include RR-factors (R1<0.065R_1 < 0.065, wR2<0.191wR_2 < 0.191), goodness-of-fit (S1.05S \approx 1.05), and data-to-parameter ratio (> 10:1). Constraints (e.g., riding H-atoms) and restraints (e.g., C–C bond lengths) minimize overfitting .

Methodological Considerations

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound?

  • Analog synthesis : Modify substituents (e.g., chloropyridinyl → fluoropyridinyl) and assess bioactivity .
  • QSAR modeling : Use descriptors like TPSA, log KOWK_{\text{OW}}, and dipole moments computed via Gaussian. Validate with IC₅₀ values from enzyme assays .

Q. What protocols mitigate experimental artifacts in solubility measurements?

  • Shake-flask method : Use saturated solutions equilibrated ≥ 24 hrs at controlled temperatures (e.g., 20–25°C).
  • HPLC-UV validation : Confirm compound integrity post-solubility testing to rule out degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((6-Chloropyridin-3-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-((6-Chloropyridin-3-yl)methyl)-N,N-dimethylpyrrolidine-1-sulfonamide

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